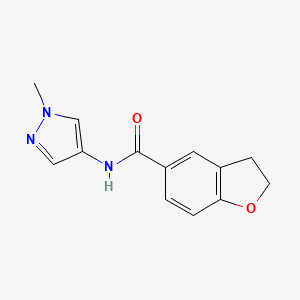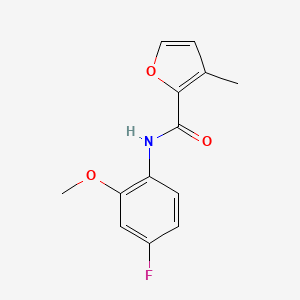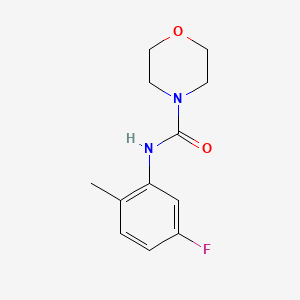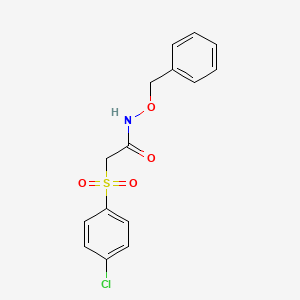
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PTC, and it is a cyclobutane-based molecule that contains a thiazole ring and a carboxamide functional group.
作用机制
The mechanism of action of PTC is not fully understood. However, it is believed that PTC exerts its biological activity by binding to specific targets in cells. For example, PTC has been shown to inhibit the growth of bacteria by binding to the bacterial cell wall and disrupting its integrity. PTC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. PTC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, PTC has been found to exhibit antioxidant activity and protect cells from oxidative stress.
实验室实验的优点和局限性
PTC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. PTC is also stable under a range of conditions, making it suitable for use in various assays. However, PTC has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on PTC. One area of interest is the development of PTC-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of PTC derivatives with improved biological activity and solubility. Additionally, PTC could be further investigated for its potential use in cancer therapy and as a novel antimicrobial agent.
合成方法
The synthesis of PTC involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-1,3-thiazol-2-amine to produce PTC. The yield of PTC can be improved by optimizing the reaction conditions and using high-quality reagents.
科学研究应用
PTC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. PTC has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, PTC has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, drug delivery, and imaging.
属性
IUPAC Name |
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(20(12-7-13-20)16-10-5-2-6-11-16)22-19-21-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXKJWLUBNGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)




![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)



